6-Amino-1H-benzo[d]imidazole-4-carboxamide
CAS No.:
Cat. No.: VC17433169
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol
* For research use only. Not for human or veterinary use.
![6-Amino-1H-benzo[d]imidazole-4-carboxamide -](/images/structure/VC17433169.png)
Specification
Molecular Formula | C8H8N4O |
---|---|
Molecular Weight | 176.18 g/mol |
IUPAC Name | 6-amino-1H-benzimidazole-4-carboxamide |
Standard InChI | InChI=1S/C8H8N4O/c9-4-1-5(8(10)13)7-6(2-4)11-3-12-7/h1-3H,9H2,(H2,10,13)(H,11,12) |
Standard InChI Key | NGMUSBZSMKGTLI-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C2C(=C1C(=O)N)N=CN2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-Amino-1H-benzo[d]imidazole-4-carboxamide features a bicyclic benzimidazole scaffold fused with a benzene and imidazole ring. The 6-position is substituted with an amino group (), while the 4-position bears a carboxamide () functional group (Table 1) . The planar structure facilitates π-π stacking interactions with biological targets, and the polar substituents enhance solubility and hydrogen-bonding potential.
Table 1: Basic Chemical Properties of 6-Amino-1H-benzo[d]imidazole-4-carboxamide
Property | Value |
---|---|
CAS Number | 1806622-68-3 |
Molecular Formula | |
Molecular Weight | 176.18 g/mol |
Density | Not Available |
Melting Point | Not Available |
Synthetic Strategies
Key Synthetic Routes
The synthesis of 6-amino-1H-benzo[d]imidazole-4-carboxamide derivatives often begins with 3-nitrophthalic anhydride, which undergoes sequential reactions including Hofmann rearrangement, amidation, and cyclization (Scheme 1) . A representative pathway involves:
-
Amino Ring-Opening: Reaction of 3-nitrophthalic anhydride with ammonia yields 2-amino-3-nitrobenzamide.
-
Reduction: Catalytic hydrogenation with Raney Ni reduces the nitro group to an amine, forming 3,4-diaminobenzamide.
-
Cyclization: Condensation with aldehydes (e.g., methyl 4-formylbenzoate) under acidic conditions generates the benzimidazole core.
-
Functionalization: Coupling reactions with piperazine derivatives using (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) introduce hydrophobic substituents .
Optimization Challenges
Yield optimization remains critical, as cyclization steps often require precise control of temperature and pH. For instance, hydrolysis of methyl esters to carboxylic acids (e.g., intermediate 9 in Scheme 1) achieves 74.8% yield under basic conditions . Purification via silica chromatography (e.g., methylene chloride:methanol = 40:1) is standard .
Biological Applications and Mechanisms
PARP-1 Inhibition in Oncology
Benzimidazole-4-carboxamide derivatives exhibit potent PARP-1 inhibitory activity, a therapeutic strategy for BRCA-deficient cancers. In a study evaluating 17 derivatives, furan-substituted analogs (e.g., compound 14p) demonstrated nanomolar IC values (0.023 μM) . The carboxamide group forms hydrogen bonds with PARP-1’s catalytic domain, while hydrophobic substituents enhance binding affinity .
Table 2: PARP-1 Inhibitory Activity of Selected Derivatives
Compound | IC (μM) | Selectivity (MDA-MB-436 vs. MCF-7) |
---|---|---|
14p | 0.023 | >50-fold |
14q | 0.045 | >30-fold |
Structure-Activity Relationships (SAR)
Role of Substituents
-
Hydrophobic Pocket Interactions: Bulky substituents (e.g., acetylpiperazine) at the 2-position improve PARP-1 inhibition by occupying hydrophobic binding sites .
-
Electron-Donating Groups: Amino groups enhance solubility and hydrogen bonding, critical for target engagement .
-
Heterocyclic Modifications: Furan rings outperform imidazole or pyridine analogs in PARP-1 inhibition, likely due to optimal π-stacking geometry .
Molecular Docking Insights
Docking studies of compound 14p reveal hydrogen bonds between the carboxamide oxygen and PARP-1’s Ser904 and Gly863 residues . The benzimidazole core aligns parallel to Tyr907, maximizing van der Waals interactions .
Pharmacological and Toxicological Profiles
In Vitro Efficacy
-
Cytotoxicity: Derivative 14p inhibits BRCA1-deficient MDA-MB-436 cells (IC = 1.2 μM) while sparing wild-type MCF-7 cells (IC > 50 μM) .
-
Biofilm Inhibition: Benzimidazole analogs reduce P. aeruginosa biofilm formation by 60–70% at 10 μM .
ADME Considerations
Limited data exist for the specific compound, but related derivatives exhibit moderate metabolic stability in hepatic microsomes (t = 45–60 min) . Carboxamide groups may reduce CYP450-mediated oxidation.
Future Directions and Challenges
Therapeutic Expansion
-
Combination Therapies: Co-administration with DNA-damaging agents (e.g., cisplatin) could enhance PARP-1 inhibitor efficacy in ovarian cancers.
-
Antimicrobial Adjuvants: Synergy with existing antibiotics may combat multidrug-resistant pathogens .
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume